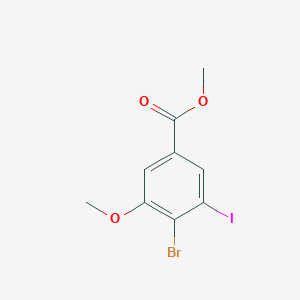

Methyl 4-bromo-3-iodo-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-3-iodo-5-methoxybenzoate: is an organic compound with the molecular formula C9H8BrIO3 and a molecular weight of 370.97 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoate ester. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Bromination and Iodination: The synthesis of Methyl 4-bromo-3-iodo-5-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The iodination is usually carried out using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite .

-

Esterification: The final step involves the esterification of the brominated and iodinated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

-

Substitution Reactions: Methyl 4-bromo-3-iodo-5-methoxybenzoate can undergo nucleophilic substitution reactions due to the presence of bromine and iodine atoms. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines .

-

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and substituted amines.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for Methyl 4-bromo-3-iodo-5-methoxybenzoate depends on its applicationFor example, in drug development, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 3-bromo-4-methoxybenzoate: This compound is similar in structure but lacks the iodine atom.

Methyl 5-iodo-2-methoxybenzoate: This compound has a different substitution pattern but shares the methoxy and iodine functional groups.

Uniqueness:

Methyl 4-bromo-3-iodo-5-methoxybenzoate is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and allow for a wider range of chemical transformations compared to similar compounds .

Biological Activity

Methyl 4-bromo-3-iodo-5-methoxybenzoate is a halogenated benzoate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

- Molecular Formula: C₉H₈BrIO₃

- Molecular Weight: 370.97 g/mol

- IUPAC Name: this compound

- Canonical SMILES: COC1=C(C(=CC(=C1)C(=O)OC)I)Br

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and iodine enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can modify enzyme activity or receptor binding.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of halogenated benzoates, including this compound. The compound has shown promising activity against various bacterial strains. For instance, its efficacy against Gram-negative bacteria has been evaluated in multiple assays.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli (E. coli) | 4 |

| Klebsiella pneumoniae | 8 | |

| Pseudomonas aeruginosa | 32 |

These results indicate that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different bacterial strains.

Enzyme Inhibition Studies

Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have focused on its potential to inhibit DNA gyrase and topoisomerase IV, both critical enzymes in bacterial DNA replication.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | E. coli DNA gyrase | 2.91 |

| E. coli Topoisomerase IV | 4.80 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents targeting these enzymes.

Case Studies

-

Study on Antibacterial Properties :

A study conducted by researchers at King's College London evaluated the antibacterial effects of various halogenated compounds, including this compound. The study found that while the compound showed moderate activity against E. coli and K. pneumoniae, it was less effective than standard fluoroquinolone antibiotics like ciprofloxacin . -

Mechanistic Insights into Enzyme Interaction :

In a separate investigation into enzyme inhibition, researchers demonstrated that the compound could effectively inhibit E. coli DNA gyrase with an IC50 value indicating significant potency . This study highlighted the potential for further development of this compound into a therapeutic agent targeting bacterial infections.

Properties

Molecular Formula |

C9H8BrIO3 |

|---|---|

Molecular Weight |

370.97 g/mol |

IUPAC Name |

methyl 4-bromo-3-iodo-5-methoxybenzoate |

InChI |

InChI=1S/C9H8BrIO3/c1-13-7-4-5(9(12)14-2)3-6(11)8(7)10/h3-4H,1-2H3 |

InChI Key |

HWXDVKUIBQWQII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)I)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.